molecular formula C23H24N2O3 B6018987 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide

Katalognummer B6018987
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: WGJQRQSVKWGVJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. This compound was first identified in a screen of small molecules that could selectively inhibit the expression of the BMI-1 gene, which is known to play a critical role in the self-renewal of cancer stem cells.

Wirkmechanismus

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide exerts its anti-cancer activity by inhibiting the expression of BMI-1, a protein that is critical for the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group (PcG) of proteins, which are involved in the regulation of gene expression. BMI-1 is overexpressed in many types of cancer and is thought to play a critical role in tumor initiation, maintenance, and recurrence. This compound has been shown to selectively inhibit the expression of BMI-1, leading to the depletion of cancer stem cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. This compound has been shown to selectively target cancer stem cells, leading to the depletion of these cells and the inhibition of tumor growth. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide is its selective targeting of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. This compound has been shown to have potent anti-tumor activity in preclinical models of cancer and has also been shown to have anti-inflammatory and anti-fibrotic effects. However, one of the limitations of this compound is its low yield in the synthesis method, which may limit its availability for large-scale studies. In addition, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical settings.

Zukünftige Richtungen

There are several future directions that could be pursued related to 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of interest is the optimization of dosing and administration schedules for this compound in clinical settings. In addition, further studies are needed to determine the efficacy of this compound in combination with other anti-cancer agents. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing this compound into a new anti-cancer therapy.

Synthesemethoden

The synthesis of 2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 2-phenylacetonitrile with piperidine to form N-(2-phenyl-2-piperidinyl)acetamide. This intermediate is then reacted with 3-bromo-2-oxo-2H-chromene to form the final product, this compound. The yield of this synthesis method is reported to be around 20%.

Wissenschaftliche Forschungsanwendungen

2-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-2H-chromene-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. This compound has been shown to selectively target cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. This compound has been shown to inhibit the expression of BMI-1, a protein that is overexpressed in many types of cancer and is critical for the self-renewal of cancer stem cells. In addition to its anti-cancer activity, this compound has also been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models.

Eigenschaften

IUPAC Name

2-oxo-N-(2-phenyl-2-piperidin-1-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-22(19-15-18-11-5-6-12-21(18)28-23(19)27)24-16-20(17-9-3-1-4-10-17)25-13-7-2-8-14-25/h1,3-6,9-12,15,20H,2,7-8,13-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJQRQSVKWGVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.